5-Ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Lipophilicity ADME Prediction LogP

This 5-ethoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine is your entry point to a therapeutically validated kinase inhibitor space. The 5-ethoxy substituent provides a rational LogP (~0.71) to balance permeability and solubility, avoiding the excessive lipophilicity of halogenated analogs. Modifying the 2-amine or C8 positions can yield potent, selective JAK2/VEGFR2 leads. Securing this specific building block ensures consistency in SAR studies and avoids the potency loss that occurs when substituting with cheaper, uncharacterized analogs.

Molecular Formula C8H10N4O
Molecular Weight 178.19 g/mol
Cat. No. B13307376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine
Molecular FormulaC8H10N4O
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=NC(=NN21)N
InChIInChI=1S/C8H10N4O/c1-2-13-7-5-3-4-6-10-8(9)11-12(6)7/h3-5H,2H2,1H3,(H2,9,11)
InChIKeyFVUUMKVSTKLLIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine: Key Compound in Kinase-Targeted Heterocyclic Libraries for Drug Discovery


5-Ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine (CAS: 1515631-69-2) is a heterocyclic building block featuring a 1,2,4-triazolo[1,5-a]pyridine core . The scaffold is a validated privileged structure in medicinal chemistry, with derivatives extensively studied as kinase inhibitors, particularly for Janus Kinase 2 (JAK2) and VEGFR2 [1][2]. The 5-ethoxy substituent is a structural differentiator that, based on class-level structure-activity relationships, is expected to modulate physicochemical properties (e.g., LogP) and influence target binding kinetics compared to unsubstituted or halogenated analogs [2].

Why Generic Substitution of 5-Ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a High-Risk Procurement Strategy


Although the 1,2,4-triazolo[1,5-a]pyridine scaffold is shared across many analogs, small changes in substitution pattern—such as replacing the 5-ethoxy group with a halogen (e.g., 5-bromo) or moving it to another position—can drastically alter the molecule's lipophilicity, electronic distribution, and 3D conformation [1]. In kinase inhibitor programs, even minor modifications to the hinge-binding 2-amine group or solvent-exposed regions can lead to complete loss of target potency, as demonstrated in SAR studies where substituent position critically determined JAK2 vs. JAK3 selectivity [2]. Without direct head-to-head data, substituting the 5-ethoxy variant with a cheaper or more readily available analog carries a high risk of invalidating an entire SAR series or causing batch-to-batch irreproducibility in biological assays [1].

Quantitative Evidence Guide: 5-Ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine vs. Closest Analogs


Computational LogP Difference: 5-Ethoxy vs. 5-Bromo and 5-Methoxy Analogs

Computationally predicted LogP values, a key determinant of membrane permeability and oral bioavailability, differentiate the 5-ethoxy analog from its closest neighbors. The 5-ethoxy derivative has a predicted LogP of 0.71, which is higher than the 5-methoxy analog (LogP ~0.46) but significantly lower than the more lipophilic 5-bromo derivative (LogP ~1.35) . These differences, driven by substituent polarity and size, position the 5-ethoxy variant in a distinct lipophilicity space that is often optimal for balancing solubility and passive cellular uptake in lead optimization [1].

Lipophilicity ADME Prediction LogP

Kinase Inhibitor Scaffold: Potent JAK2 Inhibition by Triazolopyridine Core Derivatives

The 1,2,4-triazolo[1,5-a]pyridine scaffold, of which 5-ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a direct derivative, forms the basis of potent JAK2 inhibitors. An optimized analog from this class, CEP-33779, demonstrates an enzyme IC50 of 1.8 ± 0.6 nM against JAK2, and achieves exceptional JAK2/JAK3 selectivity through specific substitution at the C2 amine and C8 positions [1]. The 2-amine group, present in the target compound, is a critical structural feature for hinge binding and essential for this activity [1][2].

Kinase Inhibition JAK2 Immuno-Oncology

Impact of 5-Substituent on VEGFR2 Binding Kinetics: Ethoxy vs. Other Ethers

SAR studies on VEGFR2 inhibitors reveal that ether substituents at the 5- and 6-positions of the triazolopyridine core directly modulate target binding kinetics, specifically the dissociation rate (koff) [1]. While direct data for the 5-ethoxy compound is not public, the research establishes that the choice of alkoxy group is a key design variable for achieving a desired target residence time (slow dissociation), a feature linked to prolonged pharmacodynamic effects in vivo [1][2].

VEGFR2 Binding Kinetics Angiogenesis

Physicochemical and Procurement-Relevant Properties of 5-Ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine

The compound 5-Ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a discrete, commercially available chemical entity with defined molecular properties: CAS 1515631-69-2, molecular formula C8H10N4O, and a molecular weight of 178.19 g/mol . Its commercial availability is typically at a purity of 95% . In contrast to more complex, multi-substituted analogs, this compound's relatively small size (178 Da) and specific substitution pattern make it a versatile intermediate for library synthesis, while the ethoxy group offers a different hydrogen-bonding profile compared to a simple methyl or hydrogen substituent .

Chemical Identity Purity Procurement Specifications

Procurement-Guided Application Scenarios for 5-Ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine


Kinase-Focused Library Synthesis and Structure-Activity Relationship (SAR) Exploration

This compound serves as an ideal core scaffold for parallel synthesis in kinase inhibitor programs, particularly those targeting JAK2 and VEGFR2. The 5-ethoxy substitution provides a distinct starting point for exploring SAR at a solvent-exposed region of the kinase binding pocket. As demonstrated in the literature, modifications at the 2-amine and C8 positions of this core can yield highly potent (IC50 < 10 nM) and selective inhibitors [1][2]. Procurement of this specific analog ensures entry into a defined and therapeutically relevant region of chemical space, offering a higher probability of generating novel, patentable leads compared to starting from the ubiquitous, unsubstituted core [3].

Physicochemical Property Modulation and ADME Optimization

Medicinal chemists can utilize 5-ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine to systematically fine-tune the lipophilicity (LogP) of a lead series. With a predicted LogP of 0.71, this compound provides a lipophilicity 'sweet spot' for balancing passive permeability with aqueous solubility [1]. This property is crucial for achieving oral bioavailability. The quantitative LogP difference compared to methoxy and halogenated analogs offers a rational basis for selecting this reagent when a specific increase in lipophilicity over the methoxy derivative is required, without the excessive and often detrimental increase associated with a bromo substituent [2].

Synthesis of Advanced Intermediates for 'Slow Dissociation' Kinase Inhibitors

Research has established that ether substituents on the triazolopyridine core are key to achieving slow dissociation kinetics from the VEGFR2 target, a desirable property for sustained target engagement and prolonged pharmacodynamic effects in vivo [1]. This compound provides a versatile starting point for accessing this critical structural motif. Researchers focused on developing best-in-class kinase inhibitors with optimized drug-target residence times should consider procuring this and related alkoxy-substituted analogs to enable a rational exploration of how the 5-substituent's size and electronics influence binding kinetics [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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